Ethephon-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

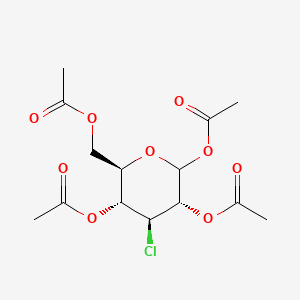

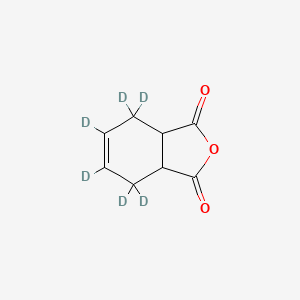

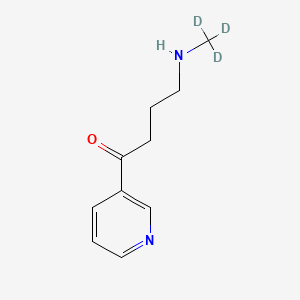

Ethephon-d4 is a deuterated analog of (2-chloroethyl)phosphonic acid, where the hydrogen atoms are replaced with deuterium. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

Ethephon-d4 has several scientific research applications, including:

Chemistry: Used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.

Biology: Employed in metabolic studies to understand the behavior of phosphonic acid derivatives in biological systems.

Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.

Industry: Utilized in the production of deuterated compounds for various industrial applications, including materials science and environmental analysis

Wirkmechanismus

Target of Action

The primary target of Ethephon-d4 is the rubber tree (Hevea brasiliensis) . Ethephon, the non-deuterated form of this compound, is commonly used to enhance latex productivity in rubber trees .

Mode of Action

This compound, like Ethephon, is an ethylene generator . Ethylene is a plant hormone that triggers diverse responses in plants, such as fruit ripening, leaf senescence, stem elongation, and nut abscission . This compound might influence the formation of the actin cytoskeleton at the end of laticifers by regulating the expression of profilin and formin, thereby delaying laticifer plugging .

Biochemical Pathways

This compound affects several biochemical pathways. The acceleration of glycolytic pathway supplying precursors for the biosynthesis of isopentenyl pyrophosphate (IPP) and natural rubber is a major effect of this compound . It also affects the Calvin cycle, a photosynthetic carbon fixation pathway .

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . .

Result of Action

The application of this compound can lead to increased latex production in rubber trees . This is primarily due to the acceleration of latex regeneration and the prolongation of the flow of latex .

Biochemische Analyse

Biochemical Properties

Ethephon-d4, like its non-deuterated counterpart, plays a role in biochemical reactions related to plant growth and development . It is involved in the ethylene biosynthesis pathway, where it decomposes to produce ethylene . Ethylene, in turn, interacts with various enzymes and proteins to regulate processes such as fruit ripening, flower wilting, and leaf fall .

Cellular Effects

The effects of this compound at the cellular level are primarily due to its breakdown product, ethylene . Ethylene influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce the expression of genes involved in fruit ripening and promote changes in cellular metabolism that facilitate this process .

Molecular Mechanism

The molecular mechanism of this compound involves its decomposition to produce ethylene . Ethylene then binds to ethylene receptors, triggering a signal transduction pathway that leads to changes in gene expression . This can result in various cellular responses, such as the activation or inhibition of enzymes, changes in metabolic pathways, and alterations in cell structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, its impact on ethylene production and the subsequent cellular responses may vary depending on the duration of exposure

Metabolic Pathways

This compound is involved in the ethylene biosynthesis pathway . Upon application, it decomposes to produce ethylene, which then participates in various metabolic processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethephon-d4 typically involves the deuteration of (2-chloroethyl)phosphonic acid. This can be achieved through the use of deuterated reagents and solvents under controlled conditions. One common method involves the reaction of (2-chloroethyl)phosphonic acid with deuterium oxide (D2O) in the presence of a deuterating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes, utilizing high-purity deuterium sources and optimized reaction conditions to ensure maximum yield and purity. The process is typically carried out in specialized facilities equipped to handle deuterated compounds .

Analyse Chemischer Reaktionen

Types of Reactions

Ethephon-d4 can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation Reactions: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.

Reduction Reactions: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield (2-hydroxyethyl)phosphonic acid, while oxidation can produce phosphonic acid derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2-Chloroethyl)phosphonic acid: The non-deuterated analog, commonly used in similar applications.

(2-Bromoethyl)phosphonic acid: A bromine-substituted analog with different reactivity.

(2-Iodoethyl)phosphonic acid: An iodine-substituted analog with unique properties.

Uniqueness

Ethephon-d4 is unique due to its deuterium content, which provides distinct isotopic properties. These properties can be leveraged in various scientific studies to gain insights into reaction mechanisms, metabolic pathways, and the behavior of phosphonic acid derivatives in different environments .

Eigenschaften

IUPAC Name |

(2-chloro-1,1,2,2-tetradeuterioethyl)phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6)/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPGUMQDCGORJQ-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)

![methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B561755.png)

![1-(2-Methylsulfonylsulfanylethyl)-3-[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B561762.png)